3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-bromo-5-chlorobenzylamine with 3-chloropropanol under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The compound’s halogenated phenyl group allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol include other halogenated benzylamines and propanol derivatives. These compounds share similar structural features but may differ in their specific halogen substituents or the length of the carbon chain. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C10H13BrClNO |
---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
3-[(2-bromo-5-chlorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13BrClNO/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2 |
InChI Key |
BTQWZOLPWKPTQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNCCCO)Br |
Origin of Product |
United States |
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